In Vivo Tolerability: Apogossypol Permits 2- to 4-Fold Higher Dosing Than Gossypol Acetic Acid in Murine Models
In a direct head-to-head comparison using daily oral dosing in mice, the semisynthetic derivative apogossypol was tolerated at doses 2- to 4-fold higher than the parent compound gossypol (NSC19048) [1]. The major dose-limiting toxicities of gossypol were identified as hepatotoxicity and gastrointestinal toxicity, whereas apogossypol was substantially less toxic in both organ systems [1].
| Evidence Dimension | Maximum tolerated dose (MTD) upon daily oral dosing |
|---|---|
| Target Compound Data | Gossypol (NSC19048): baseline MTD; hepatotoxicity and GI toxicity observed |
| Comparator Or Baseline | Apogossypol (NSC736630): 2- to 4-fold higher tolerated dose |
| Quantified Difference | Apogossypol tolerability exceeds gossypol by a factor of 2× to 4× |
| Conditions | Daily oral dosing in mice; toxicity assessed via organ histopathology and clinical observation |
Why This Matters
For researchers requiring in vivo Bcl-2 inhibition with a wider therapeutic window, apogossypol may be preferable to gossypol acetic acid; conversely, users seeking the natural product prototype or a compound with established toxicological benchmarks should select gossypol acetic acid.
- [1] Kitada S, Kress CL, Krajewska M, Jia L, Pellecchia M, Reed JC. Blood. 2008; 111(6): 3211-3219. Bcl-2 antagonist apogossypol (NSC736630) displays single-agent activity in Bcl-2–transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048). View Source
